molecular formula C11H8O3 B1310067 6-Hydroxy-1-naphthoic acid CAS No. 2437-17-4

6-Hydroxy-1-naphthoic acid

Cat. No. B1310067
Key on ui cas rn: 2437-17-4
M. Wt: 188.18 g/mol
InChI Key: JCJUKCIXTRWAQY-UHFFFAOYSA-N
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Patent
US07528170B2

Procedure details

Prepared from 6-hydroxy-1-naphthoic acid and methylamine using the method of preparation 57 to give the title compound as a pale orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:14])=O)=[CH:7][CH:6]=[CH:5]2.[CH3:15][NH2:16]>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([NH:16][CH3:15])=[O:14])=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the method of preparation 57

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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